dBRD9-A - 2170679-42-0

dBRD9-A

Catalog Number: EVT-2689561
CAS Number: 2170679-42-0
Molecular Formula: C42H49N7O8
Molecular Weight: 779.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

dBRD9-A is a heterobifunctional molecule designed as a proteolysis targeting chimera (PROTAC) []. It functions as a chemical tool to induce the degradation of BRD9, a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex [, , ]. This protein is involved in regulating gene expression and has been implicated in various cellular processes, including the immune response [] and cancer development [, , , ]. dBRD9-A serves as a valuable tool for investigating the biological functions of BRD9 and exploring its potential as a therapeutic target.

Source and Classification

dBRD9-A was developed through an iterative design process that utilized structural insights and biochemical assays to optimize its selectivity and potency against BRD9. It falls under the category of heterobifunctional degraders, which are designed to recruit E3 ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This classification distinguishes it from traditional inhibitors that only block protein function without promoting degradation.

Synthesis Analysis

Methods and Technical Details

The synthesis of dBRD9-A involves several key steps, primarily focusing on the attachment of a ligand that can engage with the E3 ligase cereblon (CRBN). The synthetic strategy typically includes:

  1. Initial Compound Design: Utilizing known BRD9 inhibitors as starting points.
  2. Linker Development: A linker is introduced to connect the BRD9-binding moiety with the CRBN ligand.
  3. Chemical Reactions: The synthesis often employs techniques like reductive amination and cross-coupling reactions to form the desired compound structure.
  4. Purification and Characterization: After synthesis, compounds are purified using chromatographic methods and characterized through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure.

The specific synthesis pathway for dBRD9-A has been documented in various studies, showcasing its efficiency in producing active degraders with enhanced selectivity for BRD9 over other bromodomains .

Molecular Structure Analysis

Structure and Data

The molecular structure of dBRD9-A features a core structure that includes a bromodomain recognition element linked to a CRBN ligand through a flexible linker. The precise arrangement allows for effective binding to both BRD9 and CRBN, facilitating the formation of a ternary complex necessary for target degradation.

  • Molecular Formula: While specific molecular data such as molecular weight are not provided in the sources, structural analysis indicates that the compound is designed for optimal interaction with its targets.
  • Binding Affinity: Studies have shown that dBRD9-A exhibits high binding affinity for BRD9, significantly enhancing its potential as a therapeutic agent .
Chemical Reactions Analysis

Reactions and Technical Details

dBRD9-A functions through a mechanism involving several key chemical reactions:

  1. Ternary Complex Formation: The compound binds simultaneously to BRD9 and CRBN, facilitating proximity between these two proteins.
  2. Ubiquitination: This proximity allows for the ubiquitination of BRD9 by CRBN, marking it for degradation by the proteasome.
  3. Degradation Pathway Activation: Once ubiquitinated, BRD9 is directed towards proteasomal degradation, effectively reducing its levels within the cell.

These reactions highlight dBRD9-A's role as a bifunctional degrader, contrasting with traditional inhibitors that do not promote degradation .

Mechanism of Action

Process and Data

The mechanism of action of dBRD9-A involves:

  • Target Engagement: The compound selectively binds to the bromodomain of BRD9.
  • E3 Ligase Recruitment: By binding CRBN, dBRD9-A facilitates the recruitment of this E3 ligase to BRD9.
  • Induction of Degradation: This interaction triggers ubiquitination of BRD9, leading to its recognition by the proteasome for degradation.

Data from cellular assays indicate that treatment with dBRD9-A results in significant decreases in BRD9 protein levels, affirming its efficacy as a degrader .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not detailed in the available literature, general properties relevant to small-molecule degraders include:

  • Solubility: Typically designed for good solubility in biological media.
  • Stability: Stability under physiological conditions is crucial for effective cellular uptake and action.

Chemical properties include its ability to form stable complexes with both BRD9 and CRBN, which is essential for its function as a degrader .

Applications

Scientific Uses

dBRD9-A has significant applications in scientific research:

  • Cancer Research: It serves as a valuable tool for studying BRD9's role in various cancers, particularly acute myeloid leukemia and synovial sarcoma.
  • Functional Genomics: Researchers utilize dBRD9-A in functional genomics approaches to explore chromatin regulation mechanisms associated with oncogenesis.
  • Therapeutic Development: Its ability to degrade specific proteins opens avenues for developing targeted therapies aimed at oncogenic pathways driven by aberrant protein function.
Introduction to dBRD9-A in Targeted Protein Degradation

Emergence of PROTAC Technology in Epigenetic Drug Discovery

Targeted protein degradation via Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in epigenetic drug discovery. Unlike conventional small-molecule inhibitors that occupy active sites to suppress protein function transiently, PROTACs operate through an event-driven mechanism. These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein, inducing ubiquitination and subsequent proteasomal degradation. This catalytic process enables sustained target elimination at sub-stoichiometric concentrations, overcoming limitations of occupancy-driven inhibitors, such as the need for high systemic exposure and vulnerability to resistance mutations [1] [6].

The modular architecture of PROTACs comprises three elements:

  • A target-binding warhead derived from existing inhibitors
  • An E3 ligase ligand (e.g., pomalidomide for Cereblon)
  • A chemical linker optimizing ternary complex formation [5] [6].

This versatility allows PROTACs to target historically "undruggable" proteins lacking enzymatic pockets, including transcription factors and scaffold proteins within chromatin remodeling complexes. By 2024, over 3,270 PROTACs had been documented, targeting 280 distinct proteins, with epigenetic readers emerging as a priority due to their role in oncogenic gene regulation [5].

Table 1: Advantages of PROTACs vs. Traditional Inhibitors in Epigenetic Targeting

CharacteristicSmall-Molecule InhibitorsPROTAC Degraders
Mechanism of ActionOccupancy-driven (reversible inhibition)Event-driven (irreversible degradation)
Dosing RequirementHigh, sustained exposureSub-stoichiometric, catalytic
Target ScopeEnzymes with deep pocketsEnzymes/non-enzymes, undruggable targets
Resistance DevelopmentCommon (e.g., binding site mutations)Reduced (target elimination)
Effects on Non-catalytic FunctionsLimitedComplete ablation

Role of Bromodomain Containing Protein 9 in Chromatin Remodeling and Disease Pathogenesis

Bromodomain Containing Protein 9 (BRD9) functions as a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. This complex governs nucleosome positioning and accessibility of transcriptional machinery to DNA. Structurally, BRD9 contains a single bromodomain that recognizes acetylated lysine residues on histones (e.g., H3K27ac), facilitating recruitment of ncBAF to enhancers and promoters. The ncBAF complex is distinguished by unique components like Glutamine-Rich Protein 1 (GLTSCR1) and the absence of Actin-Related Protein 6 (ARP6), enabling selective regulation of genes involved in stemness, differentiation, and proliferation [2] [8].

Pathologically, BRD9 is dysregulated in multiple malignancies:

  • Acute Myeloid Leukemia (AML): BRD9 sustains self-renewal of leukemia stem cells by activating STAT5 and c-MYC pathways. Genetic knockdown inhibits proliferation and induces differentiation [7] [8].
  • Synovial Sarcoma: The ncBAF complex is hijacked by the SS18-SSX fusion oncoprotein. BRD9 stabilization promotes aberrant expression of SOX2 and MYC, driving tumor growth [4] [7].
  • Malignant Rhabdoid Tumors: Loss of the core BAF subunit SMARCB1 creates dependency on ncBAF. BRD9 depletion induces apoptosis in vitro and in vivo [8].

Genomic analyses further reveal BRD9 amplification in cervical cancer and nonsmall cell lung carcinoma, while somatic mutations occur in prostate adenocarcinoma and hepatocellular carcinoma. These alterations disrupt BRD9's histone-binding affinity or complex assembly, amplifying oncogenic transcriptional programs [8].

Table 2: BRD9-Associated Malignancies and Molecular Mechanisms

Disease ModelMolecular MechanismFunctional Consequence
Acute Myeloid LeukemiaBRD9-ncBAF activation of STAT5/c-MYCEnhanced stemness and proliferation
Synovial SarcomaSS18-SSX fusion stabilizes BRD9-ncBAF at SOX2 enhancersSustained pluripotency signaling
Lung AdenocarcinomaChromosome 5p amplification increasing BRD9 copy numberUpregulation of pro-survival genes
OsteosarcomaBRD9 repression of interferon-beta signalingEnhanced osteoclastogenesis and bone loss

Rationale for Developing dBRD9-A as a Bromodomain Containing Protein 9-Specific Degrader

First-generation Bromodomain Containing Protein 9 inhibitors like I-Bromodomain Containing Protein 9 and LP99 demonstrated limited efficacy despite potent bromodomain engagement. These inhibitors displace Bromodomain Containing Protein 9 from acetylated histones but fail to disrupt its scaffolding functions within the ncBAF complex. Consequently, compensatory protein-protein interactions maintain complex integrity, blunting anti-proliferative effects. Additionally, Bromodomain Containing Protein 9 shares 91% bromodomain sequence identity with the tumor suppressor Bromodomain Containing Protein 7, leading to off-target effects with non-selective inhibitors [3] [8].

dBRD9-A (formerly dBRD9) was engineered to overcome these limitations. Its design incorporates:

  • Warhead: A pyridazinone-based ligand with 30-fold selectivity for Bromodomain Containing Protein 9 over Bromodomain Containing Protein 7, achieved by exploiting Tyr106 (gatekeeper) conformational flexibility [3] [7].
  • E3 Ligase Ligand: Pomalidomide, recruiting Cereblon to induce ubiquitination [4].
  • Linker: A polyethylene glycol (PEG) spacer optimizing ternary complex stability between Bromodomain Containing Protein 9 and Cereblon [4] [7].

This configuration enables dBRD9-A to achieve catalytic degradation of Bromodomain Containing Protein 9, reducing levels by >90% at nanomolar concentrations in AML and sarcoma models. Crucially, degradation ablates both bromodomain-dependent and scaffolding functions, dismantling oncogenic ncBAF complexes and delivering potent anti-tumor effects where inhibitors fail [4] [7].

Table 3: Optimization of dBRD9-A from Parental Inhibitors

PropertyI-Bromodomain Containing Protein 9 (Inhibitor)dBRD9-A (Degrader)
BRD9 Bromodomain IC₅₀50 nMComparable affinity
Cellular BRD9 ReductionNone>90% at 100 nM
Anti-proliferative IC₅₀ (MOLM-13 AML)>10 µM50 nM
Selectivity vs. BRD710-fold>100-fold
Effects on ncBAF IntegrityPartial inhibitionComplex disassembly

The molecular basis for selectivity was elucidated through crystallography: dBRD9-A's warhead forms hydrogen bonds with Asn100 and Tyr106 in the Bromodomain Containing Protein 9 acetyl-lysine binding pocket, while its PEG linker projects through the ZA loop without steric clashes. By contrast, bulkier residues in Bromodomain Containing Protein 7 impede linker accommodation, weakening ternary complex formation [3] [7]. This precision establishes dBRD9-A as both a therapeutic lead and a chemical probe for dissecting Bromodomain Containing Protein 9 biology.

Properties

CAS Number

2170679-42-0

Product Name

dBRD9-A

IUPAC Name

2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]acetamide

Molecular Formula

C42H49N7O8

Molecular Weight

779.9 g/mol

InChI

InChI=1S/C42H49N7O8/c1-47(23-31-34(56-3)20-26(21-35(31)57-4)30-24-48(2)40(53)29-22-43-19-16-27(29)30)25-37(51)45-18-10-8-6-5-7-9-17-44-32-13-11-12-28-38(32)42(55)49(41(28)54)33-14-15-36(50)46-39(33)52/h11-13,16,19-22,24,33,44H,5-10,14-15,17-18,23,25H2,1-4H3,(H,45,51)(H,46,50,52)

InChI Key

ZDINQSNMYRVAGP-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC

Solubility

not available

Canonical SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC

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